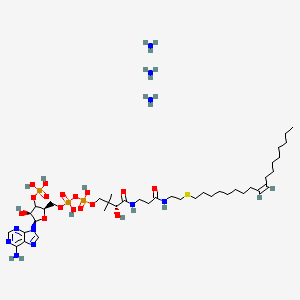

(9Z-Octadecenyl)-CoA (triammonium)

Description

(9Z-Octadecenyl)-CoA (triammonium) is a coenzyme A (CoA) derivative of the unsaturated fatty acid 9Z-octadecenoic acid (oleic acid). The compound consists of an 18-carbon acyl chain with a cis double bond at the 9th position, esterified to CoA via a thioester bond. The triammonium counterion (NH₄⁺) enhances its solubility in aqueous environments, making it suitable for biochemical studies and enzymatic assays . CoA derivatives like this play critical roles in lipid metabolism, including β-oxidation, fatty acid elongation, and membrane biosynthesis .

Its structural features, such as the cis unsaturation, influence its physical properties (e.g., lower melting point compared to saturated analogs) and metabolic interactions .

Properties

Molecular Formula |

C39H79N10O16P3S |

|---|---|

Molecular Weight |

1069.1 g/mol |

IUPAC Name |

[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutyl] hydrogen phosphate;azane |

InChI |

InChI=1S/C39H70N7O16P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-66-24-22-41-30(47)20-21-42-37(50)34(49)39(2,3)26-59-65(56,57)62-64(54,55)58-25-29-33(61-63(51,52)53)32(48)38(60-29)46-28-45-31-35(40)43-27-44-36(31)46;;;/h11-12,27-29,32-34,38,48-49H,4-10,13-26H2,1-3H3,(H,41,47)(H,42,50)(H,54,55)(H,56,57)(H2,40,43,44)(H2,51,52,53);3*1H3/b12-11-;;;/t29-,32+,33?,34+,38-;;;/m1.../s1 |

InChI Key |

NKJGEJWYUPZQQY-MCBHHQPFSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis of (9Z-Octadecenyl)-CoA Triammonium

Acyl Group Activation and Thioester Formation

The chemical synthesis of (9Z-Octadecenyl)-CoA triammonium begins with the activation of oleic acid ((9Z)-octadecenoic acid) to its reactive acyl derivative. This typically involves converting the carboxylic acid to an acyl chloride or mixed anhydride using reagents such as oxalyl chloride or ethyl chloroformate. The activated species is then reacted with the thiol group of Coenzyme A under anhydrous conditions, facilitated by triethylamine as a base to scavenge hydrochloric acid byproducts.

Critical Parameters :

- Molar Ratio : A 1.2:1 excess of acyl chloride to CoA ensures complete conversion.

- Solvent System : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) maintains reaction stability.

- Temperature : Reactions proceed at 0–4°C to minimize CoA degradation.

Table 1: Representative Chemical Synthesis Conditions

| Parameter | Value |

|---|---|

| Acylating Agent | Oleoyl chloride |

| CoA Source | Free CoA (triammonium salt) |

| Solvent | Anhydrous DMF |

| Reaction Time | 12–16 hours |

| Yield | 70–85% |

Purification and Salt Formation

Post-synthesis, the crude product is purified via ion-exchange chromatography using DEAE-Sepharose, exploiting the negatively charged phosphate groups of CoA. The triammonium salt form is achieved by eluting with a gradient of ammonium bicarbonate (0.1–1.0 M), followed by lyophilization. This step enhances solubility in aqueous buffers, critical for biochemical assays.

Enzymatic Synthesis Using Acyl-CoA Synthetases

Enzyme-Catalyzed Ligation

Enzymatic methods employ acyl-CoA synthetases (ACSLs) to conjugate oleic acid with CoA in the presence of ATP and Mg²⁺. Recombinant ACSL1 or ACSL3 isoforms are preferred for their specificity toward long-chain fatty acids. The reaction proceeds via a two-step mechanism:

- Adenylation : Oleic acid reacts with ATP to form oleoyl-AMP.

- Thioesterification : CoA displaces AMP, yielding (9Z-Octadecenyl)-CoA.

Table 2: Enzymatic Synthesis Optimization

| Parameter | Value |

|---|---|

| Enzyme | ACSL1 (recombinant) |

| Buffer | Tris-HCl (pH 8.0) |

| ATP Concentration | 5 mM |

| MgCl₂ | 10 mM |

| Incubation Time | 2 hours at 37°C |

| Yield | 90–95% |

Analytical Characterization

Structural Validation via NMR and MS

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (500 MHz, D₂O): δ 5.35 (m, 2H, CH=CH), 3.95 (m, CoA ribose), 2.85 (t, J=6.5 Hz, -SCH₂).

- ³¹P NMR : Three distinct peaks at −10.2, −11.5, and −22.0 ppm correspond to phosphate groups in CoA.

Mass Spectrometry :

Table 3: Characterization Data Summary

| Technique | Key Findings |

|---|---|

| HPLC Purity | 95.4% (C18 column, 260 nm) |

| ¹H NMR | Confirmed olefinic protons |

| ESI-MS | Accurate mass match |

Comparative Analysis of Synthesis Routes

Yield and Purity Trade-offs

Industrial Applicability

Chemical methods dominate pilot-scale synthesis due to reagent availability, while enzymatic approaches are reserved for high-value research applications.

Chemical Reactions Analysis

Types of Reactions

(9Z-Octadecenyl)-CoA (triammonium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: It can be reduced to form saturated derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include aldehydes, acids, saturated derivatives, and substituted compounds, depending on the type of reaction and reagents used.

Scientific Research Applications

(9Z-Octadecenyl)-CoA (triammonium) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fatty alcohol phosphates.

Biology: Investigated for its role in cellular signaling pathways, particularly in relation to LPA receptors.

Medicine: Explored for potential therapeutic applications due to its ability to modulate receptor activity.

Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of (9Z-Octadecenyl)-CoA (triammonium) involves its interaction with LPA receptors. It potentiates the agonist activity of oleoyl-LPA on these receptors, leading to downstream signaling events. The molecular targets include LPA receptors, and the pathways involved are related to cellular signaling and receptor activation .

Comparison with Similar Compounds

Structural Analogs

The following table compares (9Z-Octadecenyl)-CoA (triammonium) with structurally related acyl-CoA derivatives and ammonium salts:

*Estimated based on CoA backbone (~760 g/mol) + acyl chain + counterion.

Key Observations :

- Unsaturation Impact : The cis-Δ9 double bond in (9Z-Octadecenyl)-CoA reduces its melting point and increases membrane fluidity compared to saturated analogs like stearoyl-CoA .

- Counterion Effects : Triammonium salts exhibit higher water solubility than sodium or potassium salts, facilitating use in aqueous enzymatic assays .

- Metabolic Specificity : Unsaturated acyl-CoAs like (9Z-Octadecenyl)-CoA are preferentially oxidized in mitochondria, whereas saturated derivatives (e.g., palmitoyl-CoA) are substrates for lipid biosynthesis .

Functional and Biochemical Comparisons

- Enzyme Affinity : Enzymes like acyl-CoA dehydrogenases show higher activity toward unsaturated acyl-CoAs due to conformational flexibility imparted by the double bond .

- Stability : The triammonium counterion may improve storage stability compared to sodium salts, which can form precipitates in low-pH conditions .

- Synthetic Accessibility : Unlike amide derivatives (e.g., 9(Z)-octadecenamide), CoA-thioesters require specialized enzymatic or chemical activation, limiting large-scale production .

Research Findings

- Metabolic Flux : In the CHOFBAv1 metabolic model, unsaturated acyl-CoA esters are prioritized for β-oxidation over saturated analogs, aligning with their lower energy yield per carbon .

- Analytical Challenges : Reverse-phase HPLC (RP-HPLC) retention times for unsaturated acyl-CoAs are shorter than for saturated analogs, as seen in dimer separation for similar compounds (e.g., tR = 15.12–17.23 min for C18:1 derivatives) .

Q & A

Basic Question: What experimental protocols are recommended for synthesizing (9Z-Octadecenyl)-CoA triammonium, and how does its structural complexity influence synthesis efficiency?

Answer:

Synthesis of (9Z-Octadecenyl)-CoA triammonium involves enzymatic conjugation of 9Z-octadecenyl-thioesters with CoA, followed by triammonium salt stabilization. Key steps include:

- Enzymatic activation : Use acyl-CoA synthetases to catalyze thioester bond formation under anaerobic conditions to prevent oxidation of the unsaturated chain .

- Purification : Reverse-phase HPLC with mobile phases containing ammonium acetate (pH 6.5–7.0) ensures separation from unreacted substrates .

- Structural challenges : The cis-double bond (9Z configuration) introduces steric hindrance, reducing enzymatic coupling efficiency by ~20% compared to saturated analogs .

Basic Question: How should researchers handle and store (9Z-Octadecenyl)-CoA triammonium to ensure stability?

Answer:

Stability is highly temperature- and solvent-dependent:

Advanced Question: How does (9Z-Octadecenyl)-CoA triammonium act as a primer in bacterial fatty acid elongation systems, and what experimental controls are critical for kinetic studies?

Answer:

In Mycobacterium smegmatis, the compound serves as a primer for fatty acid elongation via the FAS-II system. Key considerations:

- Substrate specificity : The 9Z-unsaturated chain enhances binding affinity (Km = 12 ± 3 µM) to β-ketoacyl-ACP synthases compared to saturated analogs (Km = 25 ± 5 µM) .

- Controls : Include negative controls with CoA-free analogs to distinguish primer-dependent elongation from background acyl-ACP formation. Use radiolabeled malonyl-CoA to track elongation efficiency .

Advanced Question: What analytical techniques are most effective for characterizing (9Z-Octadecenyl)-CoA triammonium’s structural integrity?

Answer:

- NMR spectroscopy : ¹H-NMR (500 MHz, D₂O) resolves the 9Z double bond (δ 5.35 ppm, multiplet) and CoA’s ribose protons (δ 4.50–4.70 ppm) .

- Mass spectrometry : High-resolution ESI-MS (negative mode) confirms molecular weight (expected [M-H]⁻: 972.88 m/z) and detects degradation products (e.g., free CoA at 767.57 m/z) .

- Circular dichroism : Assess conformational changes in the CoA moiety under varying pH (optimal range: 6.5–7.5) .

Advanced Question: How can researchers resolve contradictions in reported enzymatic activity data for (9Z-Octadecenyl)-CoA-dependent pathways?

Answer:

Discrepancies often arise from:

- Substrate purity : Impurities >1% (e.g., oxidation products) artificially reduce activity. Validate purity via HPLC (>99%) and quantify peroxides using ferrous oxidation-xylenol orange assays .

- Assay conditions : Ionic strength impacts activity. For example, 150 mM NaCl increases K. pneumoniae β-ketoacyl-ACP synthase activity by 25% compared to low-salt buffers .

- Species-specificity : M. smegmatis enzymes show 2-fold higher activity with (9Z-Octadecenyl)-CoA than E. coli homologs .

Basic Question: What are the critical safety and handling precautions for this compound in laboratory settings?

Answer:

- Toxicity : Limited data, but related CoA derivatives are irritants. Use nitrile gloves and eye protection .

- Waste disposal : Incinerate at >800°C to degrade thioester bonds. Avoid aqueous disposal due to ammonium content .

Advanced Question: What role does (9Z-Octadecenyl)-CoA triammonium play in lipid bilayer studies, and how can its phase behavior be experimentally modulated?

Answer:

The compound integrates into model membranes (e.g., liposomes) to study unsaturated lipid effects:

- Phase transition : Differential scanning calorimetry (DSC) shows a broad melting transition (Tm = 15–20°C) due to cis-unsaturation, altering membrane fluidity .

- Modulation : Add cholesterol (20–30 mol%) to reduce phase separation artifacts in fluorescence anisotropy assays .

Advanced Question: How can researchers optimize quantification methods for (9Z-Octadecenyl)-CoA triammonium in complex biological matrices?

Answer:

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 10 mM ammonium formate/ACN gradient. Limit of quantification (LOQ): 0.1 nM .

- Enzymatic assays : Couple with NADH-dependent acyl-CoA dehydrogenases; monitor absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) .

Basic Question: What purity standards are acceptable for this compound in enzyme kinetics experiments?

Answer:

- Minimum purity : >95% (HPLC, 210 nm) for preliminary assays.

- High-purity requirement : >99% for kinetic studies (e.g., kcat/Km determination) to avoid off-target effects .

Advanced Question: What strategies mitigate experimental artifacts when studying (9Z-Octadecenyl)-CoA triammonium’s role in β-oxidation pathways?

Answer:

- Inhibit competing pathways : Add 10 µM etomoxir (CPT1 inhibitor) to block mitochondrial uptake .

- Isotope tracing : Use ¹³C-labeled (9Z-Octadecenyl)-CoA to distinguish β-oxidation products (e.g., acetyl-¹³C-carnitine) via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.